molecular formula C13H12F3NO5 B14350644 Ethyl 3-[2-nitro-4-(trifluoromethyl)phenoxy]but-2-enoate CAS No. 90284-61-0

Ethyl 3-[2-nitro-4-(trifluoromethyl)phenoxy]but-2-enoate

Cat. No.: B14350644
CAS No.: 90284-61-0
M. Wt: 319.23 g/mol
InChI Key: IFTQJZWUXJJLAI-UHFFFAOYSA-N
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Description

Ethyl 3-[2-nitro-4-(trifluoromethyl)phenoxy]but-2-enoate is an organic compound that features a nitro group, a trifluoromethyl group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-[2-nitro-4-(trifluoromethyl)phenoxy]but-2-enoate typically involves the reaction of 2-nitro-4-(trifluoromethyl)phenol with ethyl acetoacetate under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the phenol group reacts with the ethyl acetoacetate to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions such as temperature, pressure, and the use of catalysts to increase the yield and purity of the product. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[2-nitro-4-(trifluoromethyl)phenoxy]but-2-enoate can undergo various chemical reactions including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 2-amino-4-(trifluoromethyl)phenol.

    Reduction: Formation of 3-[2-nitro-4-(trifluoromethyl)phenoxy]butanoic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-[2-nitro-4-(trifluoromethyl)phenoxy]but-2-enoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of Ethyl 3-[2-nitro-4-(trifluoromethyl)phenoxy]but-2-enoate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-[2-nitro-4-(trifluoromethyl)phenoxy]propanoate
  • Ethyl 3-[2-nitro-4-(trifluoromethyl)phenoxy]butanoate
  • Ethyl 3-[2-nitro-4-(trifluoromethyl)phenoxy]pentanoate

Uniqueness

Ethyl 3-[2-nitro-4-(trifluoromethyl)phenoxy]but-2-enoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the nitro group provides a site for further chemical modifications.

Properties

CAS No.

90284-61-0

Molecular Formula

C13H12F3NO5

Molecular Weight

319.23 g/mol

IUPAC Name

ethyl 3-[2-nitro-4-(trifluoromethyl)phenoxy]but-2-enoate

InChI

InChI=1S/C13H12F3NO5/c1-3-21-12(18)6-8(2)22-11-5-4-9(13(14,15)16)7-10(11)17(19)20/h4-7H,3H2,1-2H3

InChI Key

IFTQJZWUXJJLAI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=C(C)OC1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

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